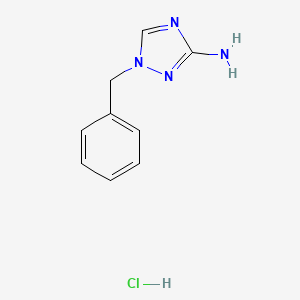
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride typically involves the reaction of benzyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
科学研究应用
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which enhances its catalytic activity in various chemical reactions. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues .
相似化合物的比较
Similar Compounds
1-benzyl-1H-1,2,3-triazol-4-amine: Similar structure but differs in the position of the nitrogen atoms in the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in coordination chemistry.
Uniqueness
1-benzyl-1H-1,2,4-triazol-3-aminehydrochloride is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
1-benzyl-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H2,10,12);1H |
InChI 键 |
UQURTJBJVPGFEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


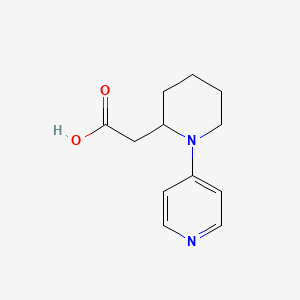
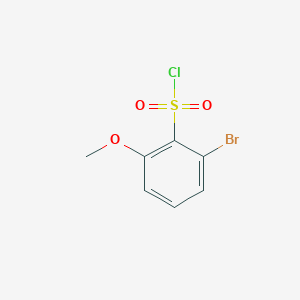
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)

![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
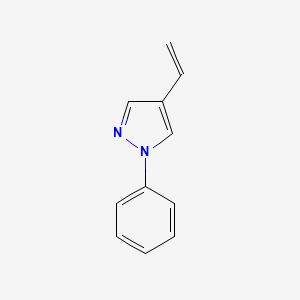
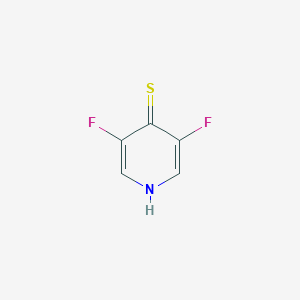
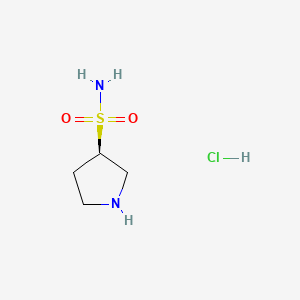

aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
